molecular formula C8H9Cl2N5 B1458356 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine CAS No. 352457-35-3

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine

Cat. No. B1458356
M. Wt: 246.09 g/mol
InChI Key: FRCNQZFYEPYVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine (DCIPMA) is a synthetic compound that has been widely studied in recent years due to its potential applications in various fields of science. DCIPMA is a small molecule that has been found to be a potent inhibitor of several enzymes, including the serine/threonine phosphatases, cyclin-dependent kinases, and the tyrosine kinases. DCIPMA has also been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Molecular Structure and Biological Activity

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is explored for its role in treating hypertension, acting as an I1 imidazoline receptor agonist. Studies have delved into its molecular structure using experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT. The molecular stability, charge localization, and electronic properties of the compound were examined, indicating potential anti-hypertensive activity (Aayisha et al., 2019).

Synthesis and Characterization

The compound has been the subject of research focusing on its synthesis and characterization. Efforts include developing new routes to derivatives and investigating the structural properties. These studies contribute to a deeper understanding of the compound's chemical nature and potential applications in various fields, such as antibacterial agents (Etemadi et al., 2016).

Synthesis of Derivatives

Research has also explored the synthesis of novel derivatives of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine. These derivatives are created through various chemical processes and have potential applications in different therapeutic areas. The synthesis techniques and the resultant compounds' properties have been a significant focus of study (Bakavoli et al., 2006).

Potential Pharmaceutical Applications

Investigations into the compound's pharmaceutical applications have been conducted, examining its role as an intermediate in the synthesis of drugs like antihypertensive agents. This research is crucial for the development of new medications and understanding the compound's role in various biological processes (Lei-ming, 2012).

Antimicrobial and Antifungal Activity

Studies have also evaluated the antimicrobial and antifungal activities of derivatives of this compound. These investigations are vital for discovering new compounds with potential therapeutic applications, especially in the context of increasing resistance to existing antimicrobial agents (El-Essawy et al., 2010).

properties

IUPAC Name

4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCNQZFYEPYVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mělnický, L Kvapil, M Grepl… - … Facultas Rerum Naturalium …, 2007 - oldwww.upol.cz
Drugs supplied on regulated markets must be analyzed by validated method mostly described in Pharmacophea. For this purpose must be used impurities again described at …
Number of citations: 4 oldwww.upol.cz

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